molecular formula C22H32Br2O8S2 B8144150 2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

Cat. No.: B8144150
M. Wt: 648.4 g/mol
InChI Key: JHRIENKQSLQOMU-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is a bithiophene derivative with glycol side chains. This compound is notable for its applications in the synthesis of semiconducting oligomers and polymers, particularly in organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted bithiophenes and extended conjugated systems that are useful in organic electronics .

Scientific Research Applications

2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which 2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects involves the extension of conjugation through the bithiophene backbone. The glycol side chains enhance solubility and promote intramolecular interactions, leading to increased coplanarity and effective conjugation length. This results in efficient charge transport in the film state, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- lies in its glycol side chains, which enhance its solubility and promote specific intramolecular interactions. These features make it particularly suitable for applications requiring high solubility and efficient charge transport .

Properties

IUPAC Name

5-bromo-2-[5-bromo-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophen-2-yl]-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Br2O8S2/c1-25-3-5-27-7-9-29-11-13-31-17-15-19(23)33-21(17)22-18(16-20(24)34-22)32-14-12-30-10-8-28-6-4-26-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIENKQSLQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)OCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Br2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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